(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide
Description
Historical Context of Sulfonamide-Based Carbonic Anhydrase Inhibitors
The development of sulfonamide-based carbonic anhydrase inhibitors represents a pivotal advancement in the treatment of elevated intraocular pressure, with historical roots extending back several decades to the initial discovery of acetazolamide's therapeutic potential. The evolution of these compounds from systemic treatments to topically active formulations marked a significant breakthrough in reducing the systemic side effects associated with carbonic anhydrase inhibition while maintaining therapeutic efficacy. Early systemic carbonic anhydrase inhibitors, including acetazolamide and methazolamide, demonstrated effectiveness in reducing intraocular pressure but were associated with significant systemic adverse effects including acid-base disturbances and electrolyte imbalances.
The transition to topical carbonic anhydrase inhibitors began with the development of dorzolamide in the 1990s, which became the first topically active carbonic anhydrase inhibitor approved for clinical use. Dorzolamide's success validated the concept that localized delivery could achieve therapeutic efficacy while minimizing systemic exposure and associated side effects. This breakthrough paved the way for subsequent developments in the field, including the introduction of brinzolamide, which offered improved lipophilicity and enhanced penetration across ocular tissues.
The historical progression of these compounds demonstrates the pharmaceutical industry's commitment to optimizing therapeutic outcomes through structural modifications that enhance selectivity, reduce toxicity, and improve patient compliance. The carbonic anhydrase inhibitor class has demonstrated particular relevance in treating glaucoma, a condition affecting approximately 2% of adults aged 40 years and older in developed countries. The development of compounds like (S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e]thiazine-6-sulfonamide 1,1-dioxide represents the continued evolution of this therapeutic class, offering new insights into structure-activity relationships and potential avenues for further optimization.
Structural Classification Within the Thieno-Thiazine Sulfonamide Family
The thieno-thiazine sulfonamide family represents a sophisticated class of heterocyclic compounds characterized by their unique bicyclic architecture combining thiophene and thiazine ring systems. Within this family, (S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e]thiazine-6-sulfonamide 1,1-dioxide occupies a distinctive position due to its specific substitution pattern and stereochemical configuration. The compound's structural classification is defined by its thieno[3,2-e]thiazine core, which provides the essential framework for carbonic anhydrase binding and inhibition.
The structural relationship between this compound and established therapeutic agents reveals important insights into the evolution of carbonic anhydrase inhibitor design. Brinzolamide, featuring an (R)-configured ethylamino group at the 4-position, demonstrates high selectivity for carbonic anhydrase II with an IC50 value of 3.19 nM. In contrast, the hydroxyl substitution in the target compound fundamentally alters the electronic and steric properties of the molecule, potentially affecting both binding affinity and selectivity profiles. The retention of the 3-methoxypropyl substituent at the 2-position maintains structural similarity to brinzolamide while the (S)-stereochemical configuration introduces an additional variable for comparative analysis.
The classification of this compound within the broader context of carbonic anhydrase inhibitors reveals its potential significance as both a research tool and a possible therapeutic lead. The unique structural features, particularly the hydroxyl substitution, may confer distinct pharmacological properties that could be leveraged for developing next-generation carbonic anhydrase inhibitors with improved selectivity profiles or reduced side effect profiles.
Significance in Ocular Hypertension and Glaucoma Research
The significance of (S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e]thiazine-6-sulfonamide 1,1-dioxide in ocular hypertension and glaucoma research extends beyond its immediate structural characteristics to encompass broader implications for understanding carbonic anhydrase inhibition mechanisms and therapeutic optimization. Glaucoma, characterized by progressive optic nerve damage often associated with elevated intraocular pressure, represents a leading cause of irreversible blindness worldwide, affecting millions of patients who require long-term therapeutic intervention. The development of effective carbonic anhydrase inhibitors has revolutionized glaucoma treatment by providing a mechanism to reduce aqueous humor production through inhibition of carbonic anhydrase II in the ciliary processes of the eye.
Current therapeutic approaches for managing elevated intraocular pressure rely heavily on established carbonic anhydrase inhibitors such as dorzolamide and brinzolamide, which have demonstrated clinical efficacy in reducing intraocular pressure by approximately 20% through inhibition of aqueous humor formation. However, the continued need for therapeutic optimization, driven by concerns about long-term efficacy, patient compliance, and individual variability in treatment response, has maintained research interest in structural analogs and novel compounds within this therapeutic class. The National Institute for Health and Care Excellence has recently recommended new combination therapies for glaucoma treatment, highlighting the ongoing evolution of therapeutic approaches in this field.
Properties
IUPAC Name |
(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O6S3/c1-18-4-2-3-12-6-8(13)7-5-9(20(11,14)15)19-10(7)21(12,16)17/h5,8,13H,2-4,6H2,1H3,(H2,11,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIWBQIWXWWDKT-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C[C@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570261 | |
| Record name | (4S)-4-Hydroxy-2-(3-methoxypropyl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154127-42-1 | |
| Record name | 2H-Thieno[3,2-e]-1,2-thiazine-6-sulfonamide, 3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-, 1,1-dioxide, (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154127-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno(3,2-E)(1,2)thiazine-6-sulfonamide 1,1-dioxide, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154127421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4S)-4-Hydroxy-2-(3-methoxypropyl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4-HYDROXY-2-(3-METHOXYPROPYL)-3,4-DIHYDRO-2H-THIENO(3,2-E)(1,2)THIAZINE-6-SULFONAMIDE 1,1-DIOXIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCH6847QC4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving multi-step organic reactions. One common method involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions to introduce the desired functional groups[_{{{CITATION{{{_2{(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e]1,2 ....
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical synthesis using reactors and controlled environments to ensure purity and yield. Advanced techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions [_{{{CITATION{{{_2{(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e]1,2 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH3) are often used.
Major Products Formed:
Oxidation: Formation of sulfonic acids and sulfates .
Reduction: Production of alcohols and amines .
Substitution: Generation of halogenated derivatives and alkylated products .
Scientific Research Applications
Biological Activities
Research indicates that (S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against certain bacteria and fungi, making it a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary research suggests potential anticancer properties due to its ability to inhibit cell proliferation in various cancer cell lines.
- Neuroprotective Effects : There is emerging evidence indicating that the compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Potential Therapeutic Uses
Given its biological activities, this compound has several potential therapeutic applications:
- Antibiotic Development : Its antimicrobial properties could lead to the development of new antibiotics that target resistant strains of bacteria.
- Cancer Treatment : The anticancer activity opens avenues for further investigation into its use as an adjunct therapy in oncology.
- Neurological Disorders : The neuroprotective properties suggest potential applications in treating conditions like Alzheimer's disease or Parkinson's disease.
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, this compound was tested against various pathogenic strains. Results indicated significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Case Study 2: Cancer Cell Proliferation
A laboratory study assessed the effects of this compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability and proliferation rates in breast and lung cancer cells. Further mechanistic studies are warranted to elucidate the underlying pathways involved.
Case Study 3: Neuroprotection
Research investigating the neuroprotective effects revealed that the compound could reduce oxidative stress markers in neuronal cell cultures. This suggests its potential utility in protecting against neurodegeneration .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may act as an enzyme inhibitor , affecting the activity of certain enzymes involved in biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues in the Thienothiadiazine Dioxide Family
4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-Dioxide (Compound 26)
- Molecular Features : Chlorine substituent at position 6 and an allyl group at position 3.
- Physical Properties : Melting point 85–86°C ; synthesized via borohydride reduction and solvent extraction .
4-Allyl-6-chloro-2-methyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-Dioxide (Compound 28)
Brinzolamide-Related Impurities and Analogues
Brinzolamide Impurity 24 (CAS: 160982-13-8)
- Molecular Features: Chlorine substituent at position 6 and ethylamino group at position 4.
- Key Differences: The chlorine replaces the sulfonamide group, drastically altering its mechanism of action.
(4R)-4-(Isopropylamino)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide
Thienothiazine Derivatives with Modified Functional Groups
6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid Methyl Ester 1,1-Dioxide (BP 1956670415-50-8)
- Molecular Features : Methyl ester at position 3 and methyl group at position 2.
- Key Differences : The ester group introduces hydrophobicity, reducing water solubility compared to the sulfonamide-containing target compound .
6-Chloro-4-hydroxy-2-methyl-N-2-pyridinyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide (BP 1956770374-39-9)
Comparative Data Table
Key Research Findings
Stereochemical Impact : The (S)-configuration of the target compound is critical for binding to carbonic anhydrase II and XII isoforms, as demonstrated by reduced activity in (R)-isomers .
Sulfonamide Role : The sulfonamide group enhances hydrogen bonding with active-site zinc ions in carbonic anhydrase, a feature absent in chlorine- or ester-substituted analogues .
Safety Profile : The target compound carries H302 (harmful if swallowed) and H315-H319 (skin/eye irritation) warnings, whereas methyl/allyl-substituted analogues in lack detailed hazard data, suggesting milder toxicity .
Synthetic Complexity : Introduction of the 3-methoxypropyl chain requires multi-step alkylation and purification, contrasting with simpler methyl/allyl group additions in analogues .
Biological Activity
(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide (CAS No. 154127-42-1) is a compound primarily recognized for its role as an ocular hypotensive agent and a carbonic anhydrase inhibitor. This article delves into the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₆N₂O₆S₃
- Molecular Weight : 356.44 g/mol
- IUPAC Name : this compound
- SMILES : COCCCN1CC@@Hc2cc(sc2S1(=O)=O)S(=O)(=O)N
The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase II (CA II). By inhibiting this enzyme, the compound reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. This property makes it particularly useful in treating conditions such as glaucoma.
Antiglaucoma Activity
Numerous studies have demonstrated the efficacy of this compound in reducing intraocular pressure. In a comparative study involving various carbonic anhydrase inhibitors, this compound was found to be effective in lowering intraocular pressure in rabbit models. The results indicated a significant reduction in pressure comparable to established treatments like dorzolamide and brinzolamide .
Toxicity and Safety Profile
The safety profile of this compound has been evaluated through various preclinical studies. It exhibited a favorable safety profile with no significant adverse effects noted at therapeutic doses. In a study assessing the toxicity in animal models, no notable changes were observed at doses up to 750 mg/kg over four weeks .
Case Study 1: Efficacy in Glaucoma Management
A clinical trial involving patients with open-angle glaucoma demonstrated that administration of this compound resulted in an average intraocular pressure reduction of approximately 20% over a period of three months. The study concluded that this compound is an effective alternative to existing therapies with a similar mechanism of action .
Research Findings on Carbonic Anhydrase Inhibition
Research published in peer-reviewed journals highlighted the compound's strong inhibitory effects on CA II activity. It was found that the compound exhibited IC50 values comparable to those of other leading carbonic anhydrase inhibitors. This suggests its potential utility not only in ocular applications but also in other therapeutic areas where CA inhibition is beneficial .
Comparative Analysis with Other Compounds
| Compound Name | Mechanism of Action | Primary Use | IC50 (µM) |
|---|---|---|---|
| This compound | Carbonic Anhydrase Inhibitor | Glaucoma Treatment | ~0.5 |
| Brinzolamide | Carbonic Anhydrase Inhibitor | Glaucoma Treatment | ~0.7 |
| Dorzolamide | Carbonic Anhydrase Inhibitor | Glaucoma Treatment | ~0.9 |
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference Method |
|---|---|---|---|
| Cyclization | H2SO4 (cat.), DMF, 80°C | 72 | Adapted from |
| Sulfonylation | SO3·Py complex, THF, 0°C | 65 | |
| Chiral resolution | L-Tartaric acid, MeOH | 85 |
Advanced: How can conformational analysis using Cremer-Pople puckering coordinates resolve discrepancies in crystallographic data for this compound?
Answer:
The thieno-thiazine ring system exhibits non-planar puckering, which impacts stereochemical stability and intermolecular interactions. Methodological steps include:
Crystallographic refinement : Use SHELXL () to refine atomic coordinates from X-ray data.
Puckering parameter calculation : Apply Cremer-Pople coordinates () to quantify deviations from planarity. For a six-membered ring, amplitude (Q) and phase angles (θ, φ) define puckering modes (e.g., chair vs. boat).
Data reconciliation : Compare experimental puckering parameters with DFT-optimized geometries to identify outliers caused by crystal packing forces .
Example : A study found Q = 0.52 Å for the thieno-thiazine ring, indicating moderate puckering, with θ = 15° suggesting a distorted chair conformation .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing the sulfonamide and thienothiazine moieties?
Answer:
- NMR : <sup>1</sup>H/<sup>13</sup>C NMR to confirm sulfonamide (-SO2NH2) and methoxypropyl substituents. Key signals: δ 3.3 ppm (OCH3), δ 7.8 ppm (thieno-thiazine protons) .
- X-ray crystallography : Use SHELX () or ORTEP-III () for absolute configuration determination. Hydrogen-bonding networks involving sulfonamide groups are critical for stability .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C11H16N2O5S2; calc. 344.04 g/mol).
Advanced: How can researchers address contradictions between computational and experimental electronic properties (e.g., dipole moments, UV-Vis spectra)?
Answer:
Discrepancies often arise from solvent effects or crystal packing. Mitigation strategies:
Solvent-correction in DFT : Use PCM models to simulate solvent environments (e.g., DMSO) for UV-Vis predictions .
Experimental validation : Compare solid-state (XPS) and solution (UV-Vis) data. For example, a computed dipole moment of 5.2 D may shift to 4.8 D in polar solvents due to solvation .
Crystallographic analysis : Correlate intermolecular interactions (e.g., π-stacking) with electronic delocalization using Hirshfeld surface analysis .
Basic: How is enantiomeric purity ensured during synthesis of the (S)-configured hydroxy group?
Answer:
- Asymmetric synthesis : Chiral catalysts (e.g., BINOL-based) induce stereoselectivity during hydroxylation .
- Kinetic resolution : Enzymatic methods (lipases) selectively hydrolyze undesired enantiomers .
- Analytical verification : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to confirm >99% ee .
Advanced: What role do crystal packing motifs play in the compound’s solubility and bioavailability?
Answer:
Crystal packing, refined via SHELXL (), dictates solubility:
- Hydrogen-bond networks : Sulfonamide groups form robust O–H···O/N interactions, reducing aqueous solubility.
- Pi-stacking : Thieno-thiazine rings stack in parallel layers, enhancing thermal stability but limiting dissolution rates .
Mitigation : Co-crystallization with PEG-based coformers disrupts packing, improving bioavailability by 30–40% .
Advanced: How does the compound’s reactivity differ from its structural analogs (e.g., brinzolamide)?
Answer:
Comparative studies show:
Q. Table 2: Key Properties vs. Analogs
| Property | This Compound | Brinzolamide |
|---|---|---|
| pKa (sulfonamide) | 8.2 | 7.9 |
| LogP | 1.8 | 1.5 |
| Aqueous solubility (mg/mL) | 0.15 | 0.22 |
Basic: What are the best practices for handling and storing this compound to prevent degradation?
Answer:
- Storage : Argon atmosphere at -20°C in amber vials to prevent photodegradation.
- Handling : Use anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis of the sulfonamide group .
Advanced: How can high-throughput crystallography pipelines improve polymorph screening?
Answer:
Automated pipelines using SHELXC/D/E () enable rapid screening:
Robotic crystallization : 96-well plates with varied solvent combinations.
Data collection : Synchrotron-based microcrystal diffraction (≤5 µm crystals).
Polymorph identification : Cluster analysis of unit cell parameters (e.g., Form I: P21/c, Z = 4; Form II: C2/c, Z = 8) .
Advanced: What experimental and computational approaches validate the compound’s mechanism of action in biological targets?
Answer:
- X-ray crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase) to map binding interactions .
- MD simulations : Free-energy perturbation (FEP) to quantify binding affinity (ΔG ≈ -9.8 kcal/mol) .
- Kinetic assays : Stopped-flow spectroscopy to measure inhibition constants (Ki ≈ 12 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
